2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1209956-31-9
VCID: VC4760855
InChI: InChI=1S/C16H14N4O2/c1-11-6-16(22)20(10-18-11)9-15(21)19-13-7-12-4-2-3-5-14(12)17-8-13/h2-8,10H,9H2,1H3,(H,19,21)
SMILES: CC1=CC(=O)N(C=N1)CC(=O)NC2=CC3=CC=CC=C3N=C2
Molecular Formula: C16H14N4O2
Molecular Weight: 294.314

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide

CAS No.: 1209956-31-9

Cat. No.: VC4760855

Molecular Formula: C16H14N4O2

Molecular Weight: 294.314

* For research use only. Not for human or veterinary use.

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide - 1209956-31-9

Specification

CAS No. 1209956-31-9
Molecular Formula C16H14N4O2
Molecular Weight 294.314
IUPAC Name 2-(4-methyl-6-oxopyrimidin-1-yl)-N-quinolin-3-ylacetamide
Standard InChI InChI=1S/C16H14N4O2/c1-11-6-16(22)20(10-18-11)9-15(21)19-13-7-12-4-2-3-5-14(12)17-8-13/h2-8,10H,9H2,1H3,(H,19,21)
Standard InChI Key YPCLHDZBKQCIBZ-UHFFFAOYSA-N
SMILES CC1=CC(=O)N(C=N1)CC(=O)NC2=CC3=CC=CC=C3N=C2

Introduction

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide is a synthetic organic compound that belongs to the acetamide class. It features a quinolin-3-yl group and a methyl-substituted pyrimidinone ring, which are key structural components that may confer specific biological activities. This compound is of interest in medicinal chemistry due to its potential applications as a biochemical probe or lead compound for pharmaceutical development.

Synthesis and Chemical Reactions

The synthesis of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide typically involves several key steps, including the formation of the pyrimidinone ring and the attachment of the quinoline group via an acetamide linkage. The choice of reagents and conditions significantly influences the outcome of these reactions.

Potential Applications and Biological Activities

This compound may exhibit biological activities due to its unique structural components. In medicinal chemistry contexts, it could interact with specific enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. Detailed biochemical studies are necessary to elucidate these interactions and characterize the molecular pathways involved.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator